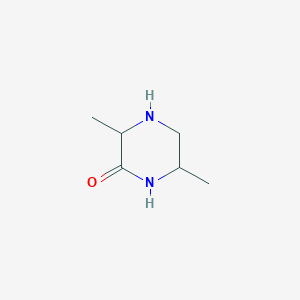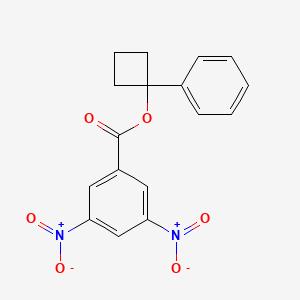![molecular formula C16H15O4- B13986837 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate CAS No. 105852-67-3](/img/structure/B13986837.png)
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is an organic compound that features a naphthalene ring attached to a propanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate typically involves the esterification of 3-oxopropanoic acid with 1-(naphthalen-1-yl)methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid.
Reduction: Formation of 3-ethoxy-2-[(naphthalen-1-yl)methyl]-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to modulate oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating ischemic brain injury.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Additionally, it can inhibit inflammatory mediators and reduce apoptotic cell death, thereby providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with similar structural features.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and similar functional groups.
Uniqueness
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
105852-67-3 |
|---|---|
Formule moléculaire |
C16H15O4- |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
3-ethoxy-2-(naphthalen-1-ylmethyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H16O4/c1-2-20-16(19)14(15(17)18)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10H2,1H3,(H,17,18)/p-1 |
Clé InChI |
GDSNRQPRJSQQOY-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


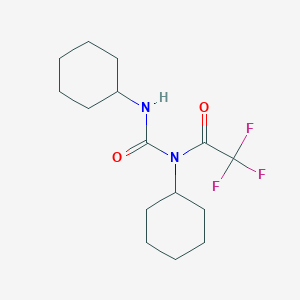
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)

![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
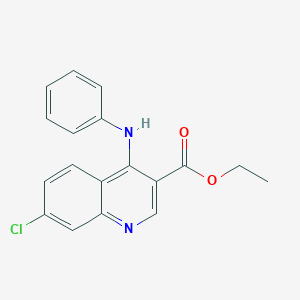
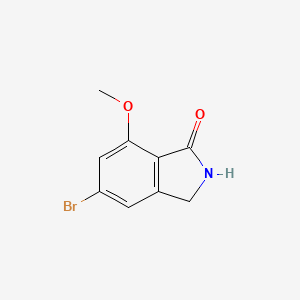
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
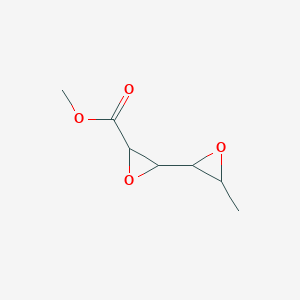
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
